molecular formula C31H30N2O B11697449 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol

1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol

Cat. No.: B11697449
M. Wt: 446.6 g/mol
InChI Key: QCVMWQPDOJNKIV-UHFFFAOYSA-N
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Description

1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol is a complex organic compound with a unique structure that includes an indole core, phenyl groups, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol typically involves multi-step organic reactions. One common approach is to start with the indole core and introduce the phenyl groups through Friedel-Crafts alkylation. The amino alcohol moiety can be introduced via reductive amination or nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes back to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The amino alcohol moiety can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol: Lacks the methyl group on the indole core.

    1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-chlorophenyl)amino]propan-2-ol: Contains a chlorine substituent instead of a methyl group on the phenyl ring.

Uniqueness

1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol is unique due to the presence of both methyl and phenyl groups on the indole core, as well as the specific arrangement of the amino alcohol moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C31H30N2O

Molecular Weight

446.6 g/mol

IUPAC Name

1-(4-methylanilino)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol

InChI

InChI=1S/C31H30N2O/c1-22-13-16-26(17-14-22)32-20-27(34)21-33-29-18-15-23(2)19-28(29)30(24-9-5-3-6-10-24)31(33)25-11-7-4-8-12-25/h3-19,27,32,34H,20-21H2,1-2H3

InChI Key

QCVMWQPDOJNKIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)C)C(=C2C4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

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